molecular formula C13H19N3O3 B8315289 2-methoxy-4-nitro-N-(2-pyrrolidin-1-ylethyl)aniline

2-methoxy-4-nitro-N-(2-pyrrolidin-1-ylethyl)aniline

Cat. No. B8315289
M. Wt: 265.31 g/mol
InChI Key: UQBZAXUDDUASOZ-UHFFFAOYSA-N
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Patent
US07285557B2

Procedure details

A neat mixture of 1-chloro-2-methoxy-4-nitrobenzene (2.0 g, 10.7 mmol) and 2-pyrrolidin-1-ylethanamine (2.5 g, 22 mmol) was heated to 75° C. overnight, then chromatographed on silica gel with ethanol (100%) to give a yellow solid (0.67 g, 24%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Yield
24%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[O:11][CH3:12].[N:13]1([CH2:18][CH2:19][NH2:20])[CH2:17][CH2:16][CH2:15][CH2:14]1>>[CH3:12][O:11][C:3]1[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:7][C:2]=1[NH:20][CH2:19][CH2:18][N:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
2.5 g
Type
reactant
Smiles
N1(CCCC1)CCN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel with ethanol (100%)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(NCCN2CCCC2)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 23.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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